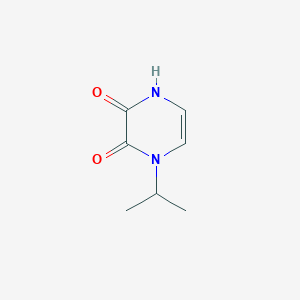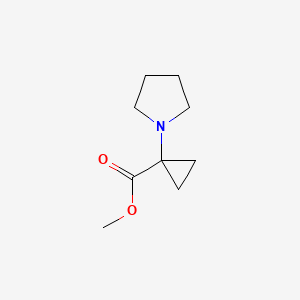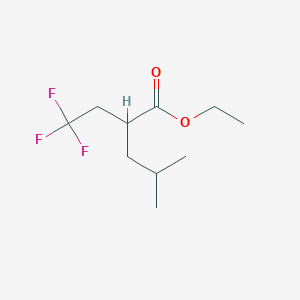![molecular formula C15H26N4O3S B6432491 1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 2320221-58-5](/img/structure/B6432491.png)
1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (hereafter referred to as 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been found to have a variety of biochemical and physiological effects that can be beneficial in certain laboratory experiments. In
Applications De Recherche Scientifique
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential applications in a variety of scientific research areas. For example, it has been found to be useful in the study of enzyme kinetics, as it can act as an inhibitor of certain enzymes. It has also been used in studies of cell signaling pathways, as it can act as a modulator of certain cellular processes. Additionally, 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been studied for its potential use in the study of drug metabolism, as it can act as a substrate for certain metabolic pathways.
Mécanisme D'action
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is thought to act by binding to certain proteins, such as enzymes and receptors, and modulating their activity. For example, it can act as an inhibitor of certain enzymes, or as an agonist or antagonist of certain receptors. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
Biochemical and Physiological Effects
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has been found to have a variety of biochemical and physiological effects. For example, it can act as an inhibitor of certain enzymes, such as phospholipase A2, and can modulate the activity of certain cellular processes, such as cell signaling pathways. Additionally, it can act as a substrate for certain metabolic pathways, allowing for the study of drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it has a wide range of potential applications, making it a versatile compound for use in a variety of scientific research areas. However, there are also some limitations to using 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane in laboratory experiments. For example, it is relatively unstable, making it difficult to store for long periods of time. Additionally, it can be toxic in high concentrations, making it important to use caution when handling.
Orientations Futures
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane has a wide range of potential applications in scientific research, and there are many possible future directions for its use. For example, it could be used in further studies of enzyme kinetics, cell signaling pathways, and drug metabolism. Additionally, it could be used in studies of other biochemical and physiological processes, such as gene expression and protein folding. Finally, it could be used in the development of new drugs or therapeutics, as it has the potential to modulate the activity of certain proteins or enzymes.
Méthodes De Synthèse
1-oxolan-3-yl-4-sulfonyl-1,4-diazepane is synthesized through a two-step process. The first step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazabicyclo[2.2.2]octane (OSD) with trimethylsulfonium iodide (TMSI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and trimethylsulfonium iodide (TMSI). The second step involves the reaction of 1-oxolan-3-yl-4-sulfonyl-1,4-diazepane with triethylsulfonium iodide (TESI) in the presence of a base such as potassium carbonate (K2CO3). The reaction produces 1-oxolan-3-yl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (1-oxolan-3-yl-4-sulfonyl-1,4-diazepane) and triethylsulfonium iodide (TESI).
Propriétés
IUPAC Name |
1-(oxolan-3-yl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-12-15(13(2)17(3)16-12)23(20,21)19-7-4-6-18(8-9-19)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAXAVBKHBRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6432408.png)
![4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6432414.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)
![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)

